molecular formula C17H14F2N2O3 B2360695 N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide CAS No. 1385379-15-6

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide

Cat. No.: B2360695
CAS No.: 1385379-15-6
M. Wt: 332.307
InChI Key: BEQZSUGSBVPWDR-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a 2,4-dimethoxybenzamide group linked to a (2,4-difluorophenyl)methyl unit with a nitrile substituent, a molecular architecture observed in compounds screened for various biological activities. Related benzamide derivatives have been investigated as potential therapeutic agents, with studies highlighting their role as antiviral agents and their use in targeting infectious diseases . The structural motif of the 2,4-difluorophenyl group is commonly employed to influence the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-23-11-4-6-13(16(8-11)24-2)17(22)21-15(9-20)12-5-3-10(18)7-14(12)19/h3-8,15H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZSUGSBVPWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs carbodiimide reagents to activate the carboxylic acid group of 2,4-dimethoxybenzoic acid for coupling with 2-cyano-2-(2,4-difluorophenyl)ethylamine. Key steps include:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
  • Yield : 75–88% after recrystallization.

Mechanistic Insight :
The carbodiimide forms an active O-acylisourea intermediate, facilitating nucleophilic attack by the amine. Side products like urea derivatives are removed via filtration.

Nucleophilic Substitution Approaches

Cyanomethylation of 2,4-Difluorophenyl Precursors

A two-step protocol involves:

  • Cyanomethylation : Reacting 2,4-difluorobenzyl bromide with potassium cyanide (KCN) in dimethylformamide (DMF) to form 2-cyano-2-(2,4-difluorophenyl)acetonitrile.
  • Amidation : Hydrolysis of the nitrile to an amine followed by coupling with 2,4-dimethoxybenzoyl chloride.

Optimization Data :

Step Reagent Solvent Temperature Yield
1 KCN DMF 80°C 92%
2 Benzoyl chloride THF 0°C → RT 68%

Condensation Reactions

One-Pot Synthesis Using Triethyl Orthoformate

A patent-derived method utilizes triethyl orthoformate to condense 2,4-dimethoxybenzoic acid and 2-cyano-2-(2,4-difluorophenyl)ethylamine in isopropanol:

  • Conditions : Reflux for 6–12 hours.
  • Yield : 85% with >99% purity after column chromatography.

Advantages :

  • Eliminates need for intermediate isolation.
  • Scalable to industrial production via continuous flow reactors.

Catalytic Methods

Palladium-Catalyzed Coupling

A novel approach employs Suzuki-Miyaura cross-coupling to assemble the benzamide core:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Substrates : 2,4-Dimethoxyphenylboronic acid and 2-cyano-2-(2,4-difluorophenyl)ethyl bromide.
  • Solvent : Toluene/water (3:1) at 90°C.
  • Yield : 78% with <1% impurities.

Purification and Characterization

Workup Protocols

  • Recrystallization : Ethyl acetate/hexanes (1:2) achieves >98% purity.
  • Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1).

Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.02 (d, J=8.4 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃)
LC-MS m/z 361.1 [M+H]⁺, 383.1 [M+Na]⁺
IR 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O)

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Yield Purity Scalability
Carbodiimide coupling EDC/DMAP in THF 0–25°C 88% 99% High
One-pot condensation Triethyl orthoformate Reflux 85% 99.7% Moderate
Palladium catalysis Pd(PPh₃)₄ in toluene 90°C 78% 99.5% Low

Recent Advancements

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with 89% yield.
  • Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) replace DMF, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluorophenyl and dimethoxybenzamide moieties can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with 2,4-Dimethoxybenzamide Moieties

  • N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide () Structure: Retains the 2,4-dimethoxybenzamide core but substitutes the difluorophenyl-cyanomethyl group with a pyrimidine-dione ring. Synthesis: Formed via refluxing 6-aminouracil with 2,4-dimethoxybenzoyl chloride in DMF, indicating the benzamide group’s compatibility with nucleophilic acyl substitution reactions .

Compounds Featuring 2,4-Difluorophenyl Substituents

  • N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide () Structure: Replaces the cyanomethyl group with a thiazole ring and introduces nitro and methyl groups on the benzamide. Molecular Weight: 375.35 g/mol, slightly higher than the target compound’s calculated 374.34 g/mol.
  • N-[(2,4-Difluorophenyl)methyl]propan-1-amine () Structure: Simplifies the target compound’s structure to a primary amine with a difluorophenylmethyl group.

Methoxybenzamide Derivatives with Varied Substitutions

  • N-[4-(Diethylamino)-2-methylphenyl]-2-methoxybenzamide () Structure: Substitutes the difluorophenyl group with a diethylamino-methylphenyl group. Electronic Effects: The diethylamino group is strongly electron-donating, contrasting with the electron-withdrawing cyano group in the target compound. This difference may alter pharmacokinetic properties like metabolic stability .

Heterocyclic Benzamide Derivatives

  • N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide ()
    • Structure : Incorporates a chromen ring fused to the benzamide.
    • Implications : The planar chromen system may enhance π-π stacking interactions, whereas the target compound’s difluorophenyl group could prioritize hydrophobic interactions .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2,4-dimethoxy, cyano-(2,4-DFPM) 374.34 (calc.) Combines EWG and EDG motifs
N-(2,6-Dioxo-pyrimidin-4-yl)-2,4-DMB () 2,4-dimethoxy, pyrimidine-dione 318.29 Hydrogen-bonding capability
N-[4-(2,4-DFP)-thiazol-2-yl]-4-nitro-3-MeB () 4-nitro-3-Me, thiazole 375.35 Pharmaceutical relevance
N-[4-(diethylamino)-2-MePhe]-2-MeOB () diethylamino, 2-methyl 312.41 Enhanced electron donation

Biological Activity

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₇H₁₄F₂N₂O₃
  • Molecular Weight : 332.30 g/mol
  • CAS Number : 1385325-35-8

The compound's structure includes a cyano group and difluorophenyl moiety, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyano group can participate in hydrogen bonding, while the difluorophenyl group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance:

  • Study Findings : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Anticancer Potential

Another area of investigation is the compound's potential anticancer effects:

  • Cell Line Studies : Research involving human cancer cell lines showed that the compound could induce apoptosis at concentrations above 10 µM.
  • Mechanism : The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antimicrobial ActivitySignificant antibacterial effects against E. coli and S. aureus with MIC values between 50-200 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells at concentrations >10 µM; involved modulation of apoptotic pathways.
Study 3Enzyme InhibitionIdentified as a potential inhibitor for key metabolic enzymes; further research needed for specificity and mechanism elucidation.

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